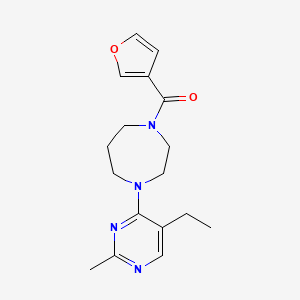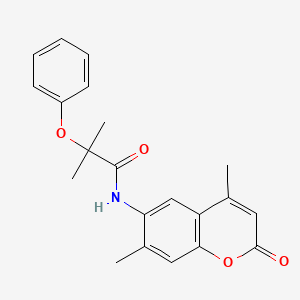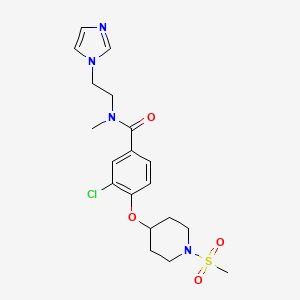![molecular formula C19H24N4O B3797006 [3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone](/img/structure/B3797006.png)
[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Übersicht
Beschreibung
[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the piperidine, azetidine, and pyrazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ packed-bed reactors and catalytic systems to ensure high conversion rates and product purity. The reaction parameters, such as temperature, pressure, and catalyst loading, are meticulously controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
tert-Butyl carbamate: Another compound with a carbamate functional group.
Uniqueness
What sets [3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone apart is its unique combination of structural elements, which may confer distinct chemical and biological properties not found in simpler compounds like benzylamine or tert-butyl carbamate.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-2-3-11-23(14)17-12-22(13-17)19(24)16-7-5-15(6-8-16)18-9-10-20-21-18/h5-10,14,17H,2-4,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOVXAXEWLOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(2-chlorophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3796937.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B3796942.png)

![N-[1-(hydroxymethyl)propyl]-3-methyl-N-[(5-methyl-2-thienyl)methyl]-2-furamide](/img/structure/B3796954.png)
![1-(methoxymethyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B3796965.png)
![methyl 5-{[3-(acetylamino)-2-thienyl]carbonyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3796969.png)

![N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide](/img/structure/B3796984.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-oxo-1-propylpyrrolidin-3-yl)amino]acetamide](/img/structure/B3796987.png)
![N-({1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B3797013.png)
![1-[2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}amino)ethyl]imidazolidin-2-one](/img/structure/B3797021.png)
![N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide](/img/structure/B3797026.png)

